4-(acetylamino)-N-(2-aminoethyl)benzamide (CI-994), also known as N-acetyldinaline, is a synthetic benzamide derivative. [] It is classified as a histone deacetylase (HDAC) inhibitor. [, , , , ] HDAC inhibitors are a class of compounds that interfere with the activity of histone deacetylases, enzymes involved in the regulation of gene expression. CI-994 has been investigated for its potential antitumor activity in preclinical and clinical studies. [, , ] It has shown promising results in inhibiting the growth of various cancer cell lines and in reducing tumor burden in animal models.
The synthesis of CI-994 can be achieved through a multi-step process involving the acetylation of Dinaline (GOE 1734; PD 104 208). [] While specific details of the synthesis were not provided in the provided papers, the acetylation likely involves reacting Dinaline with an acetylating agent, such as acetic anhydride, in the presence of a suitable catalyst.
The molecular structure of CI-994 has been determined and confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. [, , ] It consists of a benzamide core structure with an acetylamino group at the para position and a 2-aminoethyl group attached to the amide nitrogen.
CI-994 exerts its antitumor activity primarily through the inhibition of class I HDACs, resulting in histone hyperacetylation. [, , ] Histone hyperacetylation promotes a more relaxed chromatin structure, making DNA more accessible for transcription factors and facilitating the expression of genes involved in cell cycle arrest, differentiation, and apoptosis.
The physical and chemical properties of CI-994 have been characterized. [, , , ] It is a solid compound with good solubility in polar solvents. The compound has a relatively short half-life in vivo, necessitating multiple daily administrations or the development of sustained-release formulations for optimal therapeutic efficacy. [, ]
Cancer Research: CI-994 has shown efficacy against a variety of cancer cell lines, including colon carcinoma, acute myelocytic leukemia, and melanoma. [, , , ] Research suggests that CI-994 can induce apoptosis in tumor cells and inhibit tumor growth. [, , ]
Atrial Fibrillation Treatment: Studies suggest that CI-994 can reduce atrial fibrosis, adipocyte infiltration, and immune cell infiltration, which are hallmarks of atrial fibrillation. [] It has demonstrated the ability to decrease the total time in fibrillation and may have therapeutic potential for this condition.
Inflammatory Bowel Disease: Recent research indicates that a related compound, an N-acetyldopamine dimer derived from Isaria cicadae and structurally similar to CI-994, exhibits therapeutic potential against ulcerative colitis. [, , ] This suggests a potential research avenue for CI-994 in inflammatory bowel disease.
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7